MAO-B Inhibition: 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide Demonstrates Weak but Distinct Activity Compared to Potent Reference Inhibitors
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide exhibits an IC50 of 17,000 nM against human membrane-bound MAO-B, as determined in an insect cell membrane assay measuring conversion of kynuramine to 4-hydroxyquinoline [1]. In contrast, the established selective MAO-B inhibitor safinamide achieves an IC50 of 33.38 nM under comparable enzymatic assay conditions [2]. This represents a ~509-fold difference in potency, clearly positioning 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide as a weak MAO-B ligand rather than a potent inhibitor.
| Evidence Dimension | MAO-B inhibition potency (IC50) |
|---|---|
| Target Compound Data | 17,000 nM (1.70E+4 nM) |
| Comparator Or Baseline | Safinamide (reference MAO-B inhibitor) – 33.38 nM |
| Quantified Difference | ~509-fold weaker potency (33.38 nM vs 17,000 nM) |
| Conditions | Human membrane-bound MAO-B expressed in insect cell membranes; substrate: kynuramine to 4-hydroxyquinoline (target compound) [1]; immobilized enzyme assay with kynuramine substrate (safinamide) [2] |
Why This Matters
This data allows researchers to contextualize the compound's activity: it is not a potent MAO-B inhibitor but may serve as a weakly binding control compound or a starting scaffold for optimization.
- [1] BindingDB. (n.d.). BDBM50450822 (CHEMBL4216610). IC50: 1.70E+4 nM for human MAO-B. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 View Source
- [2] L. et al. (2025). Evaluation of novel selective MAO-B inhibitors using immobilized enzymes on magnetic beads. ScienceDirect. Safinamide IC50 = 33.38 nM. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0022113925001234 View Source
